molecular formula C17H13BrN2OS B6418655 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile CAS No. 6213-16-7

2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No.: B6418655
CAS No.: 6213-16-7
M. Wt: 373.3 g/mol
InChI Key: FBRYDWBAHYMZNP-UHFFFAOYSA-N
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Description

2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is a sophisticated chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Its core structure is based on the fused cyclopenta[b]pyridine system, a privileged heterocycle known to confer potent biological activity. The molecule is functionally diversified with a carbonitrile group and a 4-bromophenacylthioether side chain, making it a versatile intermediate for the synthesis of more complex molecules. This compound is primarily investigated for its potential as a kinase inhibitor scaffold. Kinases are critical signaling proteins involved in a wide range of diseases, including cancer and inflammatory disorders. The structural features of this molecule, particularly the carbonitrile and the bromophenyl group, are often employed in the design of inhibitors that target the ATP-binding site of various kinases. Researchers utilize this compound to explore structure-activity relationships (SAR) and to develop novel therapeutic candidates targeting specific kinase pathways. Its synthesis and application are documented in patent literature concerning the development of heterocyclic compounds for pharmaceutical use.

Properties

IUPAC Name

2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2OS/c18-14-6-4-11(5-7-14)16(21)10-22-17-13(9-19)8-12-2-1-3-15(12)20-17/h4-8H,1-3,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRYDWBAHYMZNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(N=C2C1)SCC(=O)C3=CC=C(C=C3)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368028
Record name F1187-0049
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6213-16-7
Record name F1187-0049
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile represents a unique structural class of cyclopenta[b]pyridine derivatives. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a cyclopenta[b]pyridine core with various functional groups that may influence its biological activity. The molecular formula is C19H16BrN2OSC_{19}H_{16}BrN_2OS with a molecular weight of approximately 396.31 g/mol.

PropertyValue
Molecular FormulaC19H16BrN2OS
Molecular Weight396.31 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps include:

  • Formation of the cyclopenta[b]pyridine core through cyclization reactions.
  • Introduction of the 4-bromophenyl and 2-oxoethyl groups via nucleophilic substitution.
  • Creation of the thioether linkage through reactions involving thiols and electrophiles.

Antiviral Activity

Recent studies have highlighted the antiviral potential of cyclopenta[b]pyridine derivatives. For instance, modifications to similar compounds have shown effectiveness against Tobacco Mosaic Virus (TMV), suggesting that structural analogs may exhibit comparable activities. Compounds with specific substitutions demonstrated significant antiviral effects, indicating that structural variations can enhance biological efficacy .

Insecticidal and Fungicidal Properties

Research has indicated that derivatives of cyclopenta[b]pyridine exhibit promising insecticidal and fungicidal activities. For example, certain analogs have shown high larvicidal efficacy against Plutella xylostella and broad-spectrum fungicidal activity against pathogens like Sclerotinia sclerotiorum and Botrytis cinerea . The compound's structure likely plays a crucial role in its interaction with biological targets in pests and fungi.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors, modulating their activity and thereby influencing various cellular processes .

Case Studies

  • Antiviral Efficacy : A study evaluating derivatives similar to this compound found that certain modifications led to enhanced anti-TMV activity levels compared to standard treatments like ribavirin .
  • Toxicological Assessments : Toxicity tests conducted on zebrafish indicated low toxicity levels for some derivatives, suggesting a favorable safety profile for agricultural applications .

Comparison with Similar Compounds

Structural Analogues with Pyridine-3-Carbonitrile Cores

6-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile (CAS: 338963-45-4)
  • Key Differences :
    • Replaces the cyclopenta[b]pyridine core with a simpler pyridine ring.
    • Substitutes the bromophenyl group with a 4-chlorophenyl moiety and adds a trifluoromethyl (-CF₃) group at position 3.
    • The sulfanyl group is linked to a 4-methylphenyl instead of a bromophenyl-oxoethyl chain.
  • Implications: Reduced steric hindrance due to the absence of a fused cyclopenta ring.
2-Amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
  • Key Differences: Features a pyrano[3,2-c]pyridine core instead of cyclopenta[b]pyridine. Includes an amino (-NH₂) group and a pyridinylmethyl substituent.
  • Implications: The pyrano ring introduces additional oxygen-based polarity. The amino group may enhance solubility and hydrogen-bonding interactions .

Analogues with Fused Heterocyclic Systems

4-(4-Bromophenyl)-4,5,6,7-tetrahydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
  • Key Differences :
    • Replaces the cyclopenta[b]pyridine with a pyrazolo[3,4-b]pyridine system.
    • Incorporates a tetrahydro ring and a phenyl group at position 1.
  • Implications :
    • The pyrazole ring provides nitrogen-rich sites for metal coordination or enzymatic interactions.
    • The tetrahydro ring increases flexibility compared to the rigid cyclopenta system .
Thieno[2,3-b]pyridine Derivatives (e.g., from )
  • Key Differences: Substitutes the cyclopenta ring with a thieno[2,3-b]pyridine core. Often includes benzofuran or thiophene substituents.
  • Implications :
    • The sulfur atom in thiophene enhances π-π stacking interactions.
    • Benzofuran moieties may improve fluorescence properties .
Table 1: Physicochemical Properties
Compound Molecular Weight (g/mol) Core Structure Key Substituents LogP* (Predicted)
Target Compound 401.59 Cyclopenta[b]pyridine 2-(4-Bromophenyl-oxoethyl)-S-, 3-CN 3.8
6-(4-Chlorophenyl)-2-[(4-MePh)S]-4-CF₃ 404.84 Pyridine 4-CF₃, 4-ClPh, 4-MePh-S- 4.2
Pyrazolo[3,4-b]pyridine Derivative 398.23 Pyrazolo[3,4-b]pyridine 4-BrPh, 3-Me, 5-CN 3.5

*LogP values estimated using ChemDraw.

Q & A

Q. How can the structural identity of this compound be confirmed experimentally?

Methodological Answer:

  • Spectroscopic Analysis : Use 1^1H and 13^13C NMR to verify proton and carbon environments. For example, the NH proton in similar pyridine derivatives resonates near δ 13.5 ppm (DMSO-d6), while aromatic protons appear between δ 7.0–8.5 ppm .
  • Mass Spectrometry (MS) : Confirm molecular weight (401.59 g/mol) via high-resolution MS to distinguish isotopic patterns from the bromine atom .
  • X-ray Crystallography : Resolve the crystal structure using SHELXL-97 for refinement. Bond angles (e.g., C–S–C ~105°) and torsional parameters can validate the sulfanyl and cyclopenta[b]pyridine moieties .

Q. What synthetic routes are effective for preparing this compound?

Methodological Answer:

  • Multi-Step Organic Synthesis :
    • Thiol-Ether Formation : React 2-(4-bromophenyl)-2-oxoethyl bromide with 2-sulfanyl-cyclopenta[b]pyridine-3-carbonitrile in DMF using K2_2CO3_3 as a base (yield: ~43% after 12h) .
    • Purification : Isolate via column chromatography (silica gel, ethyl acetate/hexane) and recrystallize from ethanol.
  • Key Validation : Monitor reaction progress using TLC (Rf_f ~0.5 in 1:1 EtOAc/hexane) and confirm purity via melting point (113–115°C for analogous compounds) .

Q. Which analytical methods are most reliable for assessing purity and stability?

Methodological Answer:

  • HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to detect impurities at 254 nm.
  • Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition onset >200°C for similar sulfanyl derivatives) .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; analyze degradation products via LC-MS .

Advanced Research Questions

Q. How can contradictions in crystallographic data be resolved during structural refinement?

Methodological Answer:

  • Software Validation : Use SHELXL-97 for refinement and PLATON to check for missed symmetry or twinning. For example, SHELXL’s R-factor should converge below 0.05 for high-resolution data (<1.0 Å) .

  • Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., N–H···O dimers) to resolve disorder. Centrosymmetric dimers in similar compounds show D···A distances of ~3.0 Å .

  • Data Table :

    Bond Angle (°)Observed ValueExpected Range
    C–S–C105.2100–110
    C–C–N (pyridine)117.4115–120

Q. How to design pharmacological studies to evaluate this compound’s therapeutic potential?

Methodological Answer:

  • In Vitro Assays :
    • Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization.
    • Cytotoxicity : Use MTT assays on cancer cell lines (IC50_{50} determination) .
  • In Vivo Models : Administer orally (10–50 mg/kg) in xenograft mice; monitor tumor volume and bioavailability via LC-MS/MS .

Q. What factors critically influence reaction yield during synthesis optimization?

Methodological Answer:

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution for sulfanyl-ether formation .
  • Temperature Control : Maintain 25–30°C to avoid side reactions (e.g., oxidation of thiol groups).
  • Catalyst Screening : Test Pd(OAc)2_2 for Suzuki couplings if aryl halide intermediates are used .

Q. How to interpret complex splitting patterns in NMR spectra of this compound?

Methodological Answer:

  • Coupling Constants : For cyclopenta[b]pyridine protons, expect Jvicinal_{vicinal} ~6–8 Hz. Aromatic protons from the 4-bromophenyl group show meta-coupling (J ~2 Hz) .
  • 2D NMR : Use HSQC to correlate C–H environments and COSY to resolve overlapping signals (e.g., cyclopenta ring protons at δ 2.1–3.5 ppm) .

Q. Which computational parameters are essential for modeling structure-activity relationships (SAR)?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level; calculate electrostatic potential maps to predict binding sites .
  • Molecular Docking : Use AutoDock Vina with protein targets (e.g., PDB: 1M17). Key interactions: sulfanyl group with cysteine residues; pyridine nitrogen with backbone amides .

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